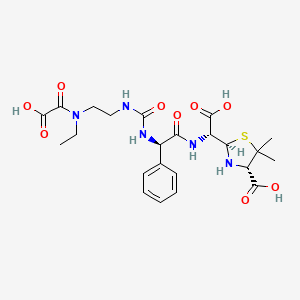
Piperacilloic acid pyruvic urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperacilloic acid pyruvic urea is a compound related to piperacillin, a broad-spectrum semi-synthetic antibiotic derived from penicillin. It is often encountered as an impurity in piperacillin formulations. The molecular formula of this compound is C23H31N5O9S, and it has a molecular weight of 553.58 g/mol. This compound is typically a white to off-white solid and is soluble in DMSO and methanol.
Preparation Methods
The synthesis of piperacilloic acid pyruvic urea involves several steps, starting from piperacillin. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
Piperacilloic acid pyruvic urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or bleach.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of functional groups in the molecule, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: KMnO4, bleach.
Reducing Agents: NaBH4.
Substitution Reagents: Halogens, alkylating agents.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Piperacilloic acid pyruvic urea has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of piperacillin impurities.
Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, piperacillin.
Medicine: Investigated for its role as an impurity in piperacillin formulations and its potential impact on the efficacy and safety of the antibiotic.
Industry: Utilized in the pharmaceutical industry for quality control and assurance of piperacillin products.
Mechanism of Action
The mechanism of action of piperacilloic acid pyruvic urea is not well-defined, but it is likely related to its structural similarity to piperacillin. Piperacillin works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. This compound may exert similar effects, although its potency and efficacy are likely lower due to its status as an impurity .
Comparison with Similar Compounds
Piperacilloic acid pyruvic urea can be compared with other similar compounds, such as:
Piperacillin: The parent compound, a broad-spectrum antibiotic.
Tazobactam: A β-lactamase inhibitor often combined with piperacillin to enhance its efficacy.
Penicillin: The original antibiotic from which piperacillin is derived.
The uniqueness of this compound lies in its specific structure and its role as an impurity in piperacillin formulations. It provides insights into the stability and purity of piperacillin products and serves as a reference standard in analytical studies.
Properties
Molecular Formula |
C23H31N5O9S |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[2-[ethyl(oxalo)amino]ethylcarbamoylamino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C23H31N5O9S/c1-4-28(18(30)21(35)36)11-10-24-22(37)26-13(12-8-6-5-7-9-12)16(29)25-14(19(31)32)17-27-15(20(33)34)23(2,3)38-17/h5-9,13-15,17,27H,4,10-11H2,1-3H3,(H,25,29)(H,31,32)(H,33,34)(H,35,36)(H2,24,26,37)/t13-,14+,15+,17-/m1/s1 |
InChI Key |
OWNDDEZTJRDSDT-WBTNSWJXSA-N |
Isomeric SMILES |
CCN(CCNC(=O)N[C@H](C1=CC=CC=C1)C(=O)N[C@@H]([C@@H]2N[C@H](C(S2)(C)C)C(=O)O)C(=O)O)C(=O)C(=O)O |
Canonical SMILES |
CCN(CCNC(=O)NC(C1=CC=CC=C1)C(=O)NC(C2NC(C(S2)(C)C)C(=O)O)C(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















